Dgts

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

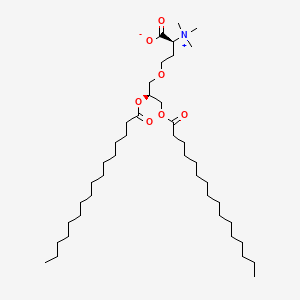

Molecular Formula |

C42H81NO7 |

|---|---|

Molecular Weight |

712.1 g/mol |

IUPAC Name |

(2S)-4-[(2S)-2,3-di(hexadecanoyloxy)propoxy]-2-(trimethylazaniumyl)butanoate |

InChI |

InChI=1S/C42H81NO7/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-40(44)49-37-38(36-48-35-34-39(42(46)47)43(3,4)5)50-41(45)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h38-39H,6-37H2,1-5H3/t38-,39-/m0/s1 |

InChI Key |

JENDGLMWMJVGPR-YDAXCOIMSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COCC[C@@H](C(=O)[O-])[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COCCC(C(=O)[O-])[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC |

Origin of Product |

United States |

Foundational & Exploratory

What is the principle behind DGT passive samplers?

An In-Depth Technical Guide to the Core Principles of Diffusive Gradients in Thin Films (DGT) Passive Samplers

Introduction

The technique of Diffusive Gradients in Thin Films (DGT) is a passive sampling method used for the in situ measurement of labile substances in aqueous environments, including natural waters, sediments, and soils.[1][2] Developed in 1994 by Hao Zhang and William Davison, DGT provides a time-weighted average concentration of an analyte over the deployment period.[1] This makes it a powerful tool for environmental monitoring, water quality assessment, and understanding the bioavailability of contaminants.[3][4][5] The core principle of DGT is based on Fick's First Law of Diffusion, which allows for the quantitative measurement of analyte concentrations without the need for on-site calibration.[3][6]

The Core Principle: Fick's First Law of Diffusion

The fundamental principle behind DGT passive samplers is the controlled diffusion of analytes through a hydrogel of a precise thickness.[7] This process is governed by Fick's First Law of Diffusion, which states that the flux of a substance is directly proportional to the concentration gradient.[8]

The DGT device is designed to establish and maintain a linear concentration gradient between the bulk solution (the environment being sampled) and a binding layer within the sampler.[3][9] The binding layer contains a resin or other agent with a very high affinity for the target analyte, effectively reducing the concentration of the analyte at this surface to zero.[1][7] This creates a constant and measurable diffusion of the analyte from the environment, through the diffusive gel, and into the binding layer.[3]

The mass of the analyte that accumulates in the binding layer over a known deployment time is then used to calculate its concentration in the environment.[4]

DGT Device Components

A standard DGT device consists of several key components housed in a plastic casing:[5][7]

-

Piston and Cap: A plastic housing that holds the functional layers of the sampler together. The cap has a window that exposes the filter membrane to the sampling environment.[5]

-

Filter Membrane: A microporous membrane (typically 0.45 µm pore size) at the front of the device that allows dissolved analytes to pass through while preventing larger particles from fouling the diffusive gel.[7]

-

Diffusive Gel: A hydrogel layer of a well-defined thickness (Δg). This layer controls the rate of diffusion of the analyte from the filter membrane to the binding gel.[3][7] The diffusion coefficient of the analyte in this gel must be known.

-

Binding Gel: A gel layer impregnated with a binding agent that has a high affinity and capacity for the target analyte.[3][7] For example, Chelex-100 resin is commonly used for heavy metals.[1] This ensures that any analyte reaching this layer is rapidly immobilized.

Below is a diagram illustrating the components and the principle of operation of a DGT passive sampler.

Caption: Diagram of a DGT passive sampler's components and the diffusion principle.

The DGT Equation

The time-weighted average concentration of the analyte in the bulk solution (CDGT) is calculated using the following equation, derived from Fick's First Law:

CDGT = (M * Δg) / (D * A * t)

Where:

-

M is the mass of the analyte accumulated in the binding layer.

-

Δg is the thickness of the diffusive gel.

-

D is the diffusion coefficient of the analyte in the diffusive gel at the environmental temperature.

-

A is the exposure area of the sampler window.

-

t is the deployment time.

Quantitative Data: Diffusion Coefficients

The diffusion coefficient (D) is a critical parameter in the DGT equation and is dependent on the analyte, the temperature, and the properties of the diffusive gel. The values are typically determined through laboratory calibration experiments.

| Analyte Category | Typical Diffusion Coefficient Range (m²/s) at 25°C |

| Metal Cations (e.g., Cd, Cu, Pb, Zn) | (0.6 - 2.0) x 10⁻⁹ |

| Oxyanions (e.g., Phosphate, Arsenate) | (0.5 - 1.5) x 10⁻⁹ |

| Radionuclides | Varies by element |

| Polar Organic Compounds | (1.0 - 5.0) x 10⁻¹⁰ |

| Biological Molecules | 10⁻¹⁰ to 10⁻¹¹ |

Note: These are general ranges, and specific, temperature-corrected diffusion coefficients should be used for accurate calculations. These values can be found in DGT-related research literature.

Experimental Protocol for DGT Deployment and Analysis

The following provides a detailed methodology for the use of DGT passive samplers for measuring dissolved metals in water.

1. Preparation and Assembly:

-

Handling: Always handle DGT components with clean, powder-free gloves to avoid contamination.

-

Gel Preparation: Prepare the diffusive and binding gels according to established recipes, typically using a polyacrylamide gel cross-linked with an agarose derivative. The binding gel for metals is usually impregnated with a Chelex-100 resin.

-

Assembly: Assemble the DGT device by layering the binding gel, diffusive gel, and filter membrane onto the piston and securing the cap.[7]

-

Deoxygenation: For sampling in anoxic environments, the assembled DGT devices should be deoxygenated by placing them in a nitrogen-purged container with deionized water.[7]

-

Storage: Store assembled samplers in a sealed plastic bag with a few drops of a clean solution (e.g., 0.01M NaNO3) and refrigerate at 4°C until deployment.[10]

2. Deployment:

-

Site Selection: Choose a deployment location representative of the environment being studied.

-

Recording Information: Record the start date and time of deployment to the nearest minute.[10] Measure and record the water temperature. If the temperature fluctuates significantly, a data logger should be used to obtain an average temperature for the deployment period.[10]

-

Deployment: Submerge the DGT sampler in the water, ensuring the white filter face is fully immersed and oriented to face the water flow.[10] Secure the sampler to a stable object.

-

Deployment Time: The deployment time can range from a few hours to several weeks, depending on the expected analyte concentration.

3. Retrieval and Sample Processing:

-

Retrieval: Record the end date and time of retrieval.[10]

-

Rinsing: Immediately after retrieval, rinse the sampler's surface with deionized water to remove any attached debris.[10] Do not touch the filter membrane.

-

Storage and Transport: Place the rinsed sampler in a clean, sealed plastic bag and store it in a cool, dark place (e.g., a refrigerator or cooler with ice packs) for transport to the laboratory.[7][10]

-

Disassembly: In a clean laboratory environment, carefully disassemble the DGT device.

-

Binding Gel Retrieval: Using clean plastic tweezers, remove the binding gel and place it into a clean sample vial.[10]

4. Elution and Analysis:

-

Elution: Add a known volume of a suitable eluent to the vial containing the binding gel. For metals bound to Chelex-100, 1M nitric acid (HNO₃) is typically used.[10] Allow the elution to proceed for at least 24 hours to ensure complete extraction of the analyte from the resin.[7][10]

-

Sample Preparation: After elution, take an aliquot of the eluent and dilute it as necessary for analysis.[10]

-

Analysis: Analyze the concentration of the target analyte in the eluent using a sensitive analytical technique such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).

-

Calculation:

-

Calculate the mass (M) of the analyte accumulated in the binding gel using the measured concentration in the eluent, the volume of the eluent, and the elution factor (typically around 0.8 for metals).[10]

-

Use the DGT equation to calculate the time-weighted average concentration (CDGT) of the analyte in the water.

-

Below is a flowchart summarizing the experimental workflow for DGT sampling.

Caption: Experimental workflow for DGT passive sampling from preparation to analysis.

Conclusion

DGT passive samplers provide a robust and reliable method for determining the time-weighted average concentrations of labile substances in various aquatic environments. The technique is underpinned by the well-understood principles of molecular diffusion, allowing for quantitative measurements without the need for field calibration. By accumulating analytes over time, DGT offers a more representative picture of environmental conditions compared to traditional grab sampling, particularly in systems with fluctuating contaminant levels.[11] This makes it an invaluable tool for researchers and professionals in environmental science, ecotoxicology, and related fields.

References

- 1. Diffusive gradients in thin films - Wikipedia [en.wikipedia.org]

- 2. The diffusive gradients in thin-films (DGT) technique – NUTS&BOLTS [nutsandboltsproject.ie]

- 3. Background and Theory of the DGT Passive Sampler - DGT Research [dgtresearch.com]

- 4. What DGT® Does - DGT Research [dgtresearch.com]

- 5. monitoolproject.eu [monitoolproject.eu]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. Fick's laws of diffusion - Wikipedia [en.wikipedia.org]

- 9. m.youtube.com [m.youtube.com]

- 10. dgtresearch.com [dgtresearch.com]

- 11. researchgate.net [researchgate.net]

The Inner Workings of Diffusive Gradients in Thin Films: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The technique of Diffusive Gradients in Thin Films (DGT) offers a robust and versatile method for the in situ measurement of labile concentrations of a wide range of analytes in various media. From assessing the bioavailability of contaminants in environmental systems to characterizing drug release profiles from novel delivery platforms, DGT provides a unique window into the dynamic processes governing solute mobility and availability. This guide delves into the core principles of DGT, provides detailed experimental protocols, and presents quantitative data to facilitate its application in research and development.

Core Principles of DGT Technology

The DGT technique is a passive sampling method that relies on the controlled diffusion of solutes through a hydrogel of known thickness to a binding agent that effectively sequesters the target analyte.[1] This process establishes a concentration gradient within the diffusive gel, which forms the basis for the quantitative measurement of the time-weighted average concentration of the analyte at the sampler-medium interface. The fundamental theory underpinning DGT is Fick's First Law of Diffusion, which states that the flux of a substance is proportional to the concentration gradient.

The DGT device itself is a simple but precisely constructed assembly. It consists of a plastic housing containing a filter membrane, a diffusive gel, and a binding gel.[2] The filter membrane protects the underlying gels from particulate matter while allowing the passage of dissolved analytes. The diffusive gel, typically made of polyacrylamide, provides a medium of known and constant diffusion characteristics.[3] The binding gel contains a resin or other agent with a high affinity for the target analyte, ensuring its rapid and complete removal from the diffusive gel, thereby maintaining the concentration gradient.[2]

The mass of analyte (M) accumulated on the binding layer over a known deployment time (t) is used to calculate the DGT-measured concentration (CDGT) using the following equation:

CDGT = M * Δg / (D * A * t)

Where:

-

M is the mass of the analyte accumulated on the binding layer.

-

Δg is the thickness of the diffusive layer (diffusive gel + filter membrane).

-

D is the diffusion coefficient of the analyte in the diffusive gel.

-

A is the exposure area of the DGT device.

-

t is the deployment time.

A key advantage of DGT is its ability to measure the labile fraction of an analyte, which often corresponds to the bioavailable fraction.[4] As the DGT device continuously removes the free, unbound analyte from the surrounding medium, it perturbs the local equilibrium, causing weakly complexed species to dissociate and contribute to the measured flux. This dynamic measurement provides a more accurate representation of bioavailability than traditional methods that measure total concentrations.

Quantitative Data for DGT Applications

The accuracy of DGT measurements is critically dependent on precise knowledge of the diffusion coefficients of the analytes in the diffusive gel and the binding capacity of the resin in the binding gel.

Diffusion Coefficients

The diffusion coefficient (D) is a measure of the rate at which a substance moves through a particular medium. In DGT, the polyacrylamide diffusive gel provides a well-defined diffusion medium. The diffusion coefficients are temperature-dependent and have been determined for a wide range of analytes.

Table 1: Diffusion Coefficients of Selected Analytes in Polyacrylamide Gel at 25°C

| Analyte | Diffusion Coefficient (D) at 25°C (x 10⁻⁶ cm²/s) |

| Cations | |

| Cadmium (Cd²⁺) | 6.09 |

| Copper (Cu²⁺) | 5.37 |

| Lead (Pb²⁺) | 6.94 |

| Zinc (Zn²⁺) | 5.38 |

| Nickel (Ni²⁺) | 5.11 |

| Cobalt (Co²⁺) | 5.11 |

| Manganese (Mn²⁺) | 5.23 |

| Iron (Fe²⁺) | 5.38 |

| Aluminum (Al³⁺) | 4.41 |

| Oxyanions | |

| Phosphate (PO₄³⁻) | 5.13 |

| Arsenate (AsO₄³⁻) | 5.89 |

| Selenite (SeO₃²⁻) | 7.08 |

| Molybdate (MoO₄²⁻) | 6.81 |

| Vanadate (VO₄³⁻) | 6.81 |

| Pharmaceuticals | |

| Sulfamethoxazole | ~5.0 (estimated) |

| Diclofenac | ~6.0 (estimated) |

| Acetaminophen | ~7.0 (estimated) |

Note: Diffusion coefficients for pharmaceuticals in polyacrylamide gels are not as extensively tabulated as for metals and oxyanions. The provided values are estimates based on their molecular weights and structures. For precise quantitative studies, experimental determination of the diffusion coefficient is recommended.

The temperature dependence of the diffusion coefficient can be calculated using the following equation: DT = D25 * (1 + α(T - 25)) Where DT is the diffusion coefficient at temperature T (°C), D25 is the diffusion coefficient at 25°C, and α is a temperature correction factor (typically around 0.02-0.03 for most ions).

Binding Resin Capacities

The binding capacity of the resin gel is a critical parameter that determines the maximum amount of analyte that can be accumulated before the resin becomes saturated. Saturation of the binding gel would violate the core principle of DGT, as it would no longer maintain a zero concentration at the diffusive gel-binding gel interface.

Table 2: Binding Capacities of Common DGT Resins

| Resin | Target Analytes | Typical Binding Capacity |

| Chelex-100 | Divalent metal cations (e.g., Cd²⁺, Cu²⁺, Pb²⁺, Zn²⁺) | ~0.4 meq/mL (wet resin)[5] |

| Zirconium Oxide | Oxyanions (e.g., PO₄³⁻, AsO₄³⁻, SeO₃²⁻) | High, but quantitative data is application-specific |

| Hydrophilic-Lipophilic-Balanced (HLB) | Pharmaceuticals, organic pollutants | Up to 10% of its mass[6] |

The deployment time of the DGT device should be carefully chosen to ensure that the accumulated mass of the analyte does not exceed the binding capacity of the resin.

Experimental Protocols

This section provides detailed methodologies for the preparation, deployment, and analysis of DGT devices.

Preparation of DGT Gels

Materials:

-

Acrylamide solution (40% w/v)

-

Bis-acrylamide solution (2% w/v)

-

Deionized water

-

Ammonium persulfate (APS) solution (10% w/v, freshly prepared)

-

N,N,N',N'-Tetramethylethylenediamine (TEMED)

-

Glass plates, spacers, and casting stand

Procedure:

-

Assemble the gel casting apparatus with clean glass plates and spacers of the desired thickness (typically 0.5 mm).

-

In a clean beaker, mix the following components to prepare the gel solution (for a final volume of 10 mL):

-

3.75 mL of 40% acrylamide solution

-

1.5 mL of 2% bis-acrylamide solution

-

4.65 mL of deionized water

-

-

Gently swirl the mixture to ensure homogeneity.

-

Add 50 µL of 10% APS solution and 10 µL of TEMED to initiate polymerization.

-

Immediately and carefully pour the solution between the glass plates, avoiding the introduction of air bubbles.

-

Insert a comb to create wells if needed for other applications, or leave the top flat for DGT gels.

-

Allow the gel to polymerize for at least 1 hour at room temperature.

-

After polymerization, carefully disassemble the casting apparatus and place the gel in deionized water. The gel should be hydrated for at least 24 hours, with several changes of water, to remove any unreacted monomers.

Materials:

-

Chelex-100 resin (sodium form, 100-200 mesh)

-

Polyacrylamide gel solution (as prepared in 3.1.1)

Procedure:

-

Weigh the desired amount of Chelex-100 resin (e.g., 2 g for 10 mL of gel solution).

-

Add the resin to the prepared polyacrylamide gel solution just before the addition of APS and TEMED.

-

Stir the mixture vigorously to ensure a uniform suspension of the resin beads.

-

Quickly add APS and TEMED and pour the gel solution into the casting apparatus as described for the diffusive gel.

-

Allow the gel to polymerize and hydrate as described above.

DGT Device Assembly and Deployment

Assembly:

-

Cut the diffusive and binding gels to the size of the DGT device housing.

-

Place the binding gel onto the base of the DGT device.

-

Carefully lay the diffusive gel on top of the binding gel, ensuring no air bubbles are trapped between the layers.

-

Place the filter membrane on top of the diffusive gel.

-

Secure the cap of the DGT device, ensuring a tight seal.

-

Store the assembled devices in a sealed plastic bag with a few drops of deionized water to maintain hydration until deployment.

Deployment:

-

In Aqueous Solutions: Submerge the DGT device in the water body of interest. For stagnant or slow-moving water, it is advisable to deploy devices with different diffusive gel thicknesses to account for the diffusive boundary layer (DBL) at the sampler surface.

-

In Soils and Sediments: Gently press the DGT device onto the surface of the saturated soil or sediment, ensuring good contact between the filter membrane and the medium.[7]

Post-Deployment Retrieval and Analysis

Retrieval:

-

Retrieve the DGT device from the deployment medium.

-

Rinse the surface of the device with deionized water to remove any adhering particles.

-

Disassemble the device and carefully remove the binding gel.

Elution:

-

Place the binding gel in a clean centrifuge tube.

-

Add a known volume of an appropriate eluent (e.g., 1 mL of 1 M nitric acid for metals from Chelex-100).[2]

-

Allow the elution to proceed for a specified time (e.g., 24 hours), with occasional shaking.

Analysis:

-

Analyze the concentration of the analyte in the eluent using a suitable analytical technique, such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) for metals, or High-Performance Liquid Chromatography (HPLC) for pharmaceuticals.

-

Calculate the total mass (M) of the analyte accumulated on the binding gel, accounting for the elution efficiency.

-

Use the DGT equation to calculate the time-weighted average concentration of the labile analyte.

Visualizing DGT Workflows and Principles

Graphviz diagrams can be used to visualize the logical flow of DGT experiments and the underlying principles.

Caption: The fundamental principle of DGT, illustrating the diffusion-driven analyte flux.

Caption: A generalized experimental workflow for DGT analysis.

Applications in Drug Development

While DGT has its roots in environmental science, its principles are highly applicable to the field of drug development. The ability of DGT to measure the diffusion-limited flux of molecules makes it a valuable tool for:

-

Characterizing Drug Release from Formulations: DGT can be used to study the release kinetics of drugs from various delivery systems, such as hydrogels, nanoparticles, and transdermal patches.[8][9][10] By placing a DGT device in contact with the formulation, the rate of drug diffusion out of the matrix can be precisely measured over time. This provides crucial information for optimizing formulation parameters to achieve the desired release profile.

-

Studying Drug Diffusion Across Membranes: DGT can be adapted to measure the diffusion of drugs across biological or synthetic membranes. This can be valuable for in vitro studies of drug absorption and permeation, providing insights into the bioavailability of orally administered drugs or the efficacy of transdermal delivery systems.

-

Assessing the Bioavailability of Nanomedicines: The labile fraction of a drug delivered via nanoparticles is often the most therapeutically active. DGT can be employed to measure the release of the active drug from the nanoparticle carrier in a simulated biological fluid, offering a more relevant measure of bioavailability than total drug concentration.

The application of DGT in drug development is an emerging area with significant potential. The ability to perform quantitative, time-weighted average measurements of labile drug concentrations provides a powerful tool for formulation development, quality control, and in vitro-in vivo correlation studies.

Conclusion

The technique of diffusive gradients in thin films provides a robust, versatile, and cost-effective method for measuring the labile concentrations of a wide array of analytes. Its strong theoretical foundation, coupled with well-established experimental protocols, makes it an invaluable tool for researchers and scientists across various disciplines. For drug development professionals, DGT offers a unique opportunity to gain deeper insights into drug release kinetics and bioavailability, ultimately contributing to the development of safer and more effective therapeutic products. As the applications of DGT continue to expand, it is poised to become an indispensable technique in the analytical toolkit of the modern scientist.

References

- 1. bio-rad.com [bio-rad.com]

- 2. dgtresearch.com [dgtresearch.com]

- 3. researchgate.net [researchgate.net]

- 4. HLB Scale, Solubilization, Detergency and Adsorption at Solid Interface | Pharmaguideline [pharmaguideline.com]

- 5. bio-rad.com [bio-rad.com]

- 6. support.waters.com [support.waters.com]

- 7. dgtresearch.com [dgtresearch.com]

- 8. Designing hydrogels for controlled drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Predicting Drug Release From Degradable Hydrogels Using Fluorescence Correlation Spectroscopy and Mathematical Modeling [frontiersin.org]

The DGT Technique: A Comprehensive Technical Guide to its History, Development, and Core Principles

For Researchers, Scientists, and Drug Development Professionals

The technique of Diffusive Gradients in Thin-films (DGT) has emerged as a robust and versatile tool for the in situ measurement of labile substances in a variety of environments, offering unique insights into their bioavailability and mobility. Developed in 1994 by Hao Zhang and William Davison at Lancaster University, the DGT technique was initially conceived for the detection of metal cations in marine environments. Its application has since expanded significantly, encompassing a wide range of analytes including oxyanions, platinum group elements, mercury, organic compounds, and radionuclides in matrices such as natural waters, sediments, and soils.[1] This guide provides an in-depth exploration of the history, theoretical underpinnings, and practical application of the DGT technique.

A Historical Perspective: From Concept to Widespread Application

The genesis of the DGT technique in the mid-1990s stemmed from the need for a method that could provide a more accurate assessment of the bioavailable fraction of metals in aquatic systems than traditional grab sampling.[2] The pioneering work of Zhang and Davison established the fundamental principles of employing a diffusive hydrogel of known thickness to control the flux of analytes to a binding agent. This controlled diffusion allows for the calculation of a time-weighted average concentration of the labile species at the sampling location.

The initial application focused on divalent metal cations using a Chelex-100 resin as the binding phase. The technique's utility was quickly recognized, and its use was extended to soil environments in 1998, enabling the investigation of the kinetics of labile species dissociation in soil solution. Over the subsequent decades, the DGT technique has undergone continuous development, with the introduction of a diverse array of binding agents tailored for specific analytes and the refinement of analytical procedures. This has broadened its applicability to a vast range of scientific disciplines, from environmental monitoring and ecotoxicology to agricultural science and geochemistry.

The Core Principles of DGT

The DGT technique is a passive sampling method that relies on the principles of molecular diffusion as described by Fick's First Law. A DGT device consists of three primary components assembled in a plastic housing:

-

A protective filter membrane: This outer layer allows the passage of dissolved analytes while preventing larger particles from fouling the device.

-

A diffusive gel: A hydrogel of precise thickness, typically polyacrylamide, through which analytes diffuse at a known rate. This layer is crucial for establishing the concentration gradient that drives the uptake.

-

A binding gel: A gel impregnated with a reagent that has a high affinity for the target analyte(s), effectively sequestering them from the solution and maintaining a near-zero concentration at the gel interface.

The key to the quantitative nature of DGT is the establishment of a steady-state concentration gradient within the diffusive gel. By measuring the mass of analyte accumulated on the binding gel over a known deployment time, and knowing the diffusion coefficient of the analyte in the gel and the thickness of the diffusive layer, the time-weighted average concentration of the labile analyte in the bulk solution can be calculated using the DGT equation:

C = M * Δg / (D * A * t)

Where:

-

C is the time-weighted average concentration of the analyte.

-

M is the mass of analyte accumulated on the binding gel.

-

Δg is the thickness of the diffusive layer (diffusive gel + filter membrane).

-

D is the diffusion coefficient of the analyte in the diffusive gel.

-

A is the exposure area of the DGT device.

-

t is the deployment time.

Figure 1: Principle of Analyte Uptake by a DGT Device.

Experimental Protocols

The successful application of the DGT technique requires meticulous attention to detail in the preparation, deployment, retrieval, and analysis of the samplers. The following sections provide generalized protocols for common classes of analytes.

DGT for Trace Metals (e.g., Cd, Cu, Pb, Ni, Zn)

-

Binding Agent: Chelex-100 resin is the most commonly used binding agent for divalent metal cations.

-

Diffusive Gel: Typically, a 15% (w/v) polyacrylamide gel cross-linked with 0.3% (w/v) agarose-derived cross-linker is used.

-

Elution: After deployment, the binding gel is retrieved and eluted with a known volume of 1 M nitric acid (HNO₃) for at least 24 hours to release the accumulated metals.[3]

-

Analysis: The eluent is then analyzed for metal concentrations using techniques such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), or Atomic Absorption Spectrometry (AAS).[3]

DGT for Mercury (Hg)

-

Binding Agent: Due to the unique chemistry of mercury, specialized binding agents are required. Spheron-Thiol and other thiol-containing resins are commonly employed.

-

Diffusive Gel: Polyacrylamide or agarose gels can be used as the diffusive layer.[4]

-

Elution/Analysis: One approach involves acid digestion of the binding gel using aqua regia to release the mercury.[4][5] An alternative, elution-free method involves the direct analysis of the resin gel by Thermal Desorption-Atomic Absorption Spectrometry (TD-AAS).[6]

DGT for Platinum Group Elements (PGEs: Pt, Pd, Rh)

-

Binding Agent: Specialized chelating resins such as Purolite S914, S920, and S985, or IONQUEST® MPX-317 are used for the accumulation of PGEs.[7][8]

-

Diffusive Gel: A suitable diffusive gel is selected, often polyacrylamide.

-

Elution: An efficient elution is critical for accurate quantification. Hot aqua regia has been shown to provide good recovery of PGEs from the resin gels.[8] To overcome interferences from co-accumulated metals during ICP-MS analysis, selective elution procedures have been developed. This may involve a rinse with deionized water followed by an acid wash (e.g., 0.05 M H₂SO₄) to remove interfering elements before eluting the PGEs.

-

Analysis: The eluent is analyzed by Sector Field ICP-MS (SF-ICP-MS) to achieve the low detection limits required for these elements in environmental samples.

DGT for Organic Compounds

The application of DGT to organic pollutants is a growing area of research.

-

Binding Agent: Hydrophilic-Lipophilic-Balanced (HLB) sorbents are often used as the binding phase for a range of organic compounds, including preservatives, antioxidants, and disinfectants.

-

Diffusive Gel: Polyacrylamide or agarose gels are typically used.

-

Elution: After deployment, the binding gel is extracted using an organic solvent such as acetonitrile, often with the aid of ultrasonication.

-

Analysis: The extract is then analyzed by techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Quantitative Data

The accuracy of the DGT technique is highly dependent on the precise knowledge of the diffusion coefficients of the analytes in the diffusive gel. These coefficients are temperature-dependent and can be influenced by the ionic strength of the solution.

Table 1: Diffusion Coefficients (D) of Selected Analytes in DGT Diffusive Gels at 25°C

| Analyte | Diffusion Coefficient (x 10⁻⁶ cm²/s) |

| Cd²⁺ | 6.09 |

| Cu²⁺ | 6.27 |

| Pb²⁺ | 8.35 |

| Ni²⁺ | 5.92 |

| Zn²⁺ | 6.22 |

| Mn²⁺ | 7.20 |

| As(V) as HAsO₄²⁻ | 5.95 |

| P as HPO₄²⁻ | 5.12 |

| Hg²⁺ | 9.04 |

| PtCl₄²⁻ | 7.00 |

| PdCl₄²⁻ | 7.60 |

| RhCl₆³⁻ | 6.80 |

Note: These values are illustrative and should be referenced from a comprehensive and up-to-date source, such as the tables provided by DGT Research Ltd., for specific experimental conditions.

The binding capacity of the resin is another important parameter, as it determines the maximum deployment time before the binding sites become saturated, which would violate the core assumption of near-zero concentration at the binding interface. Binding capacities are specific to the analyte and the binding agent used.

DGT and the Assessment of Bioavailability and Biological Response

A significant application of the DGT technique is in the assessment of the bioavailability of contaminants and nutrients in soils and sediments.[2] DGT mimics the process of plant root uptake by creating a sink for labile species in the soil solution and inducing a resupply from the solid phase.[1] This provides a more dynamic and biologically relevant measure of availability than traditional soil extraction methods.[2]

While DGT is a powerful tool for predicting the uptake and potential toxicity of substances, it does not directly measure intracellular signaling pathways. The information provided by DGT—the bioavailable concentration of a substance—is the initial input that may trigger a cascade of biological responses, including the activation or inhibition of signaling pathways. The current state of the science does not involve the use of DGT to directly probe these internal cellular processes. Instead, DGT measurements are correlated with observed biological effects.

Figure 2: Logical workflow from DGT measurement to potential biological effect.

Future Perspectives

The DGT technique continues to evolve, with ongoing research focused on the development of new binding agents for a wider range of organic and inorganic species, the miniaturization of devices for high-resolution spatial mapping, and the coupling of DGT with other analytical techniques. The combination of DGT with bioassays holds promise for a more integrated assessment of environmental risk. As our understanding of the complex interactions between chemical species and biological systems grows, the DGT technique will undoubtedly remain a vital tool for researchers and professionals across numerous scientific and industrial fields.

References

- 1. DSpace [digital.library.adelaide.edu.au]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. lirias.kuleuven.be [lirias.kuleuven.be]

- 5. researchgate.net [researchgate.net]

- 6. aminer.org [aminer.org]

- 7. DGT as a useful monitoring tool for radionuclides and trace metals in environments impacted by uranium mining: Case study of the Sagnes wetland in France - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inter-Services Intelligence - Wikipedia [en.wikipedia.org]

Theoretical Underpinnings of Diffusive Gradients in Thin-films (DGT) for Metal Speciation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical basis of the Diffusive Gradients in Thin-films (DGT) technique, a powerful in situ method for measuring the labile fraction of metals in various environmental and biological systems. The principles and applications discussed herein are of significant relevance to researchers in environmental science, toxicology, and drug development who require accurate assessment of metal speciation and bioavailability.

Core Principles of DGT

The DGT technique is a passive sampling method that relies on the controlled diffusion of solutes from a medium (e.g., water, soil porewater) through a hydrogel of known thickness to a binding layer that selectively accumulates the target analytes.[1][2] The fundamental principle of DGT is the establishment of a linear concentration gradient of the analyte within the diffusive gel, driven by the continuous removal of the analyte by the binding layer.[3] This process mimics the uptake of labile metal species by biological organisms, making DGT a valuable tool for bioavailability studies.[4]

The key components of a DGT device are:

-

A protective filter membrane: This membrane allows the passage of dissolved species while preventing larger particles from fouling the diffusive gel.

-

A diffusive gel: Typically made of polyacrylamide or agarose, this hydrogel allows for the controlled diffusion of metal ions and their labile complexes.[5] The diffusion coefficient of the analyte in this gel is a critical parameter for calculating its concentration in the bulk solution.[6][7]

-

A binding layer: This layer contains a chelating resin (e.g., Chelex-100) or other selective adsorbent that has a high affinity for the target metal ions, ensuring their efficient removal from the diffusive gel.[2]

The continuous removal of metals at the binding layer interface creates a zero-sink condition, maintaining a steady-state diffusion of labile species from the bulk solution to the binding agent.[3]

The DGT Equation: Quantifying Metal Concentrations

The time-weighted average concentration of the DGT-labile metal in the bulk solution (CDGT) can be calculated using a simple equation derived from Fick's first law of diffusion:[7]

CDGT = (M * Δg) / (D * A * t)

Where:

-

M is the mass of the analyte accumulated in the binding layer.

-

Δg is the thickness of the diffusive layer (diffusive gel + filter membrane).

-

D is the diffusion coefficient of the analyte in the diffusive layer at a given temperature.

-

A is the exposure area of the DGT device.

-

t is the deployment time.

This equation forms the cornerstone of DGT measurements and allows for the direct calculation of analyte concentration without the need for in-field calibration.[7]

Metal Speciation and the "Labile" Fraction

DGT devices are designed to measure the "labile" fraction of metals. This fraction includes:

-

Free metal ions: Uncomplexed metal ions that are readily available for uptake.

-

Labile inorganic complexes: Metal complexes with inorganic ligands (e.g., Cl-, SO42-, CO32-) that can dissociate within the diffusion layer.

-

Labile organic complexes: A portion of metal complexes with organic ligands (e.g., fulvic and humic acids) that are small enough to diffuse through the gel and can dissociate to release the metal ion.[5][8]

Species that are generally excluded or measured to a lesser extent include:

-

Strongly bound metal complexes: Complexes with very slow dissociation kinetics.

-

Colloidal and particulate metals: These are typically too large to pass through the filter membrane and diffusive gel.[2]

The operational definition of "lability" in the context of DGT is therefore dependent on the diffusion and dissociation kinetics of metal complexes within the timescale of their transit through the diffusive layer.

Data Presentation: Diffusion Coefficients of Metal Ions

Accurate determination of the diffusion coefficient (D) is crucial for the calculation of DGT-labile concentrations. The diffusion coefficient is dependent on the temperature and the type of diffusive gel used. The following table provides the parameters for calculating the diffusion coefficients of various metal ions in the standard agarose cross-linked polyacrylamide (APA) gel at temperatures between 1 and 35°C using the quadratic equation: D = AT² + BT + C.[6]

| Analyte | D at 25°C (x 10⁻⁶ cm²/s) | A | B | C |

| Cationic Metals | ||||

| Ag⁺ | 9.05 | 0.00206 | 0.147 | 5.42 |

| Al³⁺ | 5.39 | 0.00123 | 0.088 | 3.24 |

| As(III) | 8.30 | 0.00189 | 0.136 | 5.00 |

| Ba²⁺ | 7.60 | 0.00173 | 0.124 | 4.56 |

| Ca²⁺ | 7.10 | 0.00162 | 0.116 | 4.26 |

| Cd²⁺ | 6.50 | 0.00148 | 0.106 | 3.90 |

| Co²⁺ | 6.40 | 0.00146 | 0.105 | 3.84 |

| Cr(III) | 5.40 | 0.00123 | 0.088 | 3.24 |

| Cs⁺ | 9.50 | 0.00216 | 0.155 | 5.70 |

| Cu²⁺ | 6.60 | 0.00150 | 0.108 | 3.96 |

| Fe²⁺ | 6.50 | 0.00148 | 0.106 | 3.90 |

| Fe³⁺ | 5.50 | 0.00125 | 0.090 | 3.30 |

| Hg²⁺ | 8.50 | 0.00194 | 0.139 | 5.10 |

| K⁺ | 9.20 | 0.00209 | 0.150 | 5.52 |

| Mg²⁺ | 6.40 | 0.00146 | 0.105 | 3.84 |

| Mn²⁺ | 6.20 | 0.00141 | 0.101 | 3.72 |

| Na⁺ | 8.80 | 0.00200 | 0.144 | 5.28 |

| Ni²⁺ | 6.30 | 0.00143 | 0.103 | 3.78 |

| Pb²⁺ | 6.00 | 0.00137 | 0.098 | 3.60 |

| Sr²⁺ | 7.20 | 0.00164 | 0.118 | 4.32 |

| UO₂²⁺ | 5.00 | 0.00114 | 0.082 | 3.00 |

| Zn²⁺ | 6.40 | 0.00146 | 0.105 | 3.84 |

| Anionic/Neutral Metals | ||||

| As(V) (HAsO₄²⁻) | 7.80 | 0.00178 | 0.128 | 4.68 |

| Mo(VI) (MoO₄²⁻) | 8.00 | 0.00182 | 0.131 | 4.80 |

| P (PO₄³⁻) | 6.80 | 0.00155 | 0.111 | 4.08 |

| S(-II) (HS⁻) | 8.20 | 0.00187 | 0.134 | 4.92 |

| Sb(V) | 7.50 | 0.00171 | 0.123 | 4.50 |

| Se(IV) (HSeO₃⁻) | 8.10 | 0.00184 | 0.132 | 4.86 |

| V(V) (H₂VO₄⁻) | 7.90 | 0.00180 | 0.129 | 4.74 |

| W(VI) (WO₄²⁻) | 7.70 | 0.00175 | 0.126 | 4.62 |

To obtain D in cm²/s, multiply the calculated value by 10⁻⁶. T is the temperature in °C.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible DGT data. The following sections outline the key experimental steps.

DGT Device Preparation and Assembly

A standard protocol for preparing the diffusive and binding gels and assembling the DGT device is as follows:

-

Gel Solution Preparation: Prepare a polyacrylamide gel solution by mixing acrylamide stock solution, a cross-linking agent (e.g., DGT-gel cross-linker), and deionized water.

-

Diffusive Gel Casting: Add a polymerization initiator (e.g., ammonium persulfate) and a catalyst (e.g., TEMED) to the gel solution. Immediately cast the solution between two glass plates separated by a spacer of known thickness (typically 0.4 or 0.8 mm). Allow the gel to polymerize.

-

Binding Gel Casting: For the binding gel, add a chelating resin (e.g., Chelex-100) to the gel solution before adding the initiator and catalyst. Cast the gel in the same manner as the diffusive gel.

-

Hydration and Storage: After polymerization, hydrate the gels in deionized water to remove any unreacted monomers. Store the hydrated gels in a clean, dilute electrolyte solution (e.g., 0.01 M NaNO₃) at 4°C until use.

-

Device Assembly: Assemble the DGT device by placing the binding gel onto the plastic base, followed by the diffusive gel, and finally the protective filter membrane. Secure the assembly with the device cap.

DGT Deployment

The deployment procedure varies depending on the environmental matrix:

-

Water: Deploy the DGT device by suspending it in the water body, ensuring the exposure window is fully submerged.[3] The deployment time can range from a few hours to several days, depending on the expected metal concentrations. Record the start and end times and the water temperature.

-

Soil and Sediment: For soils, ensure the soil is at or near water saturation. Gently press the DGT device onto the soil surface to ensure good contact.[3] For sediments, insert the DGT probe vertically into the sediment to the desired depth. Record the deployment time and the temperature of the soil or sediment.

Post-Deployment Analysis

-

Retrieval and Disassembly: After deployment, retrieve the DGT device and rinse it with deionized water to remove any attached particles. Carefully disassemble the device to access the binding gel.

-

Elution: Place the binding gel in a clean vial and add a known volume of a suitable eluent (e.g., 1 M nitric acid for metals bound to Chelex-100). Allow sufficient time for the elution of the accumulated metals from the resin.

-

Analysis: Analyze the eluent for the target metal concentrations using appropriate analytical techniques such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectrometry (AAS).

-

Calculation: Use the measured mass of the metal in the eluent (M), the deployment time (t), the exposure area (A), the diffusive layer thickness (Δg), and the temperature-corrected diffusion coefficient (D) to calculate the DGT-labile concentration (CDGT) using the DGT equation.

Mandatory Visualization

The following diagrams illustrate the core concepts and workflows of the DGT technique.

References

- 1. Evaluation of the in situ, time-integrated DGT technique by monitoring changes in heavy metal concentrations in estuarine waters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. inap.com.au [inap.com.au]

- 3. m.youtube.com [m.youtube.com]

- 4. mdpi.com [mdpi.com]

- 5. Diffusion coefficients of metals and metal complexes in hydrogels used in diffusive gradients in thin films | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 6. Diffusion Coefficients - DGT Research [dgtresearch.com]

- 7. FAQs - DGT Research [dgtresearch.com]

- 8. researchgate.net [researchgate.net]

The In-Situ Advantage: A Technical Guide to Diffusive Gradients in Thin-films (DGT) for Environmental Monitoring

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable monitoring of contaminants and nutrients in aquatic and soil environments is paramount for environmental protection, human health risk assessment, and informed drug development processes. Traditional environmental monitoring has heavily relied on "grab" sampling, which provides a mere snapshot of conditions at a single point in time. This approach can be labor-intensive, prone to contamination, and often fails to capture the dynamic nature of environmental systems. The innovative Diffusive Gradients in Thin-films (DGT) technique has emerged as a powerful in-situ passive sampling method that overcomes many of these limitations, providing time-weighted average (TWA) concentrations of a wide range of analytes. This technical guide explores the core advantages of DGT, provides detailed experimental protocols, and presents a quantitative comparison with conventional sampling methods.

Core Principles of DGT Technology

The DGT technique is based on the controlled diffusion of solutes from the environment through a hydrogel of known thickness to a binding agent that effectively sequesters the target analytes. This process creates a concentration gradient within the diffusive gel, allowing for the calculation of the time-weighted average concentration of the labile species in the bulk solution based on Fick's first law of diffusion. The simple and robust design of DGT devices allows for their deployment in various environmental matrices, including surface water, groundwater, sediments, and soils.[1]

A key advantage of DGT is its ability to measure the "labile" fraction of an analyte, which is often more representative of the bioavailable portion that can be taken up by organisms.[2] This is particularly crucial for assessing the true toxicological risk of metal contaminants. Furthermore, DGT is a dynamic technique that continuously removes the analyte from the surrounding medium, providing insights into the speciation and resupply kinetics from the solid phase in soils and sediments.[3]

Key Advantages of DGT in Environmental Monitoring

The adoption of DGT in environmental monitoring programs offers several significant advantages over traditional grab sampling methods:

-

Time-Weighted Average (TWA) Concentrations: DGT samplers provide a more representative picture of water quality over the deployment period (typically days to weeks), smoothing out short-term fluctuations that can be missed by instantaneous grab samples.[4][5] This is especially critical in dynamic systems such as rivers and estuaries.

-

In-Situ Measurement: By sampling directly in the environment, DGT minimizes the risks of contamination and analyte speciation changes that can occur during sample collection, transport, and storage associated with grab sampling.[2]

-

Speciation Information: DGT selectively measures the labile fraction of analytes, which is often more relevant for assessing bioavailability and toxicity than total concentrations.[2]

-

Pre-concentration of Analytes: The continuous accumulation of analytes in the binding layer allows for the detection of ultra-trace concentrations that may be below the detection limits of direct water analysis methods.[5]

-

Versatility: DGT devices can be tailored to measure a wide range of analytes, including cationic and anionic metals, nutrients (phosphate, nitrate), and a growing number of organic compounds like pesticides, pharmaceuticals, and personal care products.[1]

-

Ease of Use and Cost-Effectiveness: DGT samplers are relatively simple to deploy and retrieve, and while the initial device cost needs to be considered, the reduction in frequent site visits and complex sample preservation can lead to overall cost savings in long-term monitoring programs.

Quantitative Comparison: DGT vs. Grab Sampling

The following tables summarize quantitative data from studies comparing the performance of DGT with traditional grab sampling for various analytes.

Table 1: Comparison of DGT and Grab Sampling for Metals (Arsenic)

| Parameter | DGT (µg/L) | Grab Sampling (µg/L) | Location | Reference |

| Total Dissolved As | 2.5 ± 0.4 | 2.3 ± 0.2 | River Station 1 | --INVALID-LINK-- |

| Total Dissolved As | 3.1 ± 0.5 | 2.9 ± 0.3 | River Station 2 | --INVALID-LINK-- |

| As(V) | >70% of total As | >70% of total As | All Stations | --INVALID-LINK-- |

Table 2: Comparison of DGT, Grab Sampling, and Autosamplers for Household and Personal Care Products (HPCPs)

| Compound | DGT (ng/L) | Grab Sampling (ng/L) | 24-h Composite (ng/L) | Location | Reference |

| Triclosan | 150 ± 30 | 50 - 300 | 180 ± 40 | WWTP Influent | [DGT Passive Sampling for Quantitative in Situ Measurements of Compounds from Household and Personal Care Products in Waters |

| Methylparaben | 800 ± 150 | 400 - 1200 | 900 ± 200 | WWTP Influent | [DGT Passive Sampling for Quantitative in Situ Measurements of Compounds from Household and Personal Care Products in Waters |

| Benzophenone-3 | 250 ± 50 | 100 - 400 | 280 ± 60 | WWTP Effluent | [DGT Passive Sampling for Quantitative in Situ Measurements of Compounds from Household and Personal Care Products in Waters |

Table 3: Comparison of a Passive Sampler (SorbiCell) and Grab Sampling for Nutrients

| Parameter | Passive Sampler (mg/L) | Grab Sampling (mg/L) | Time-proportional Sampler (mg/L) | Location | Reference |

| Nitrate-N | 1.8 - 8.5 | 1.5 - 9.0 | 1.6 - 8.8 | Stream 1 | --INVALID-LINK-- |

| Total P | 0.05 - 0.25 | 0.04 - 0.22 | 0.04 - 0.20 | Stream 1 | --INVALID-LINK-- |

| Nitrate-N | 0.5 - 4.5 | 0.4 - 4.0 | 0.4 - 4.2 | Stream 2 | --INVALID-LINK-- |

| Total P | 0.02 - 0.15 | 0.02 - 0.12 | 0.02 - 0.13 | Stream 2 | --INVALID-LINK-- |

Note: The study by Audet et al. (2014) concluded that the tested passive samplers showed a high risk of inaccurate total nutrient load estimates compared to the other methods.

Experimental Protocols

Detailed methodologies are crucial for the successful application of DGT. The following sections provide comprehensive protocols for the use of DGT in water and sediment monitoring for both metals and organic pollutants.

Protocol 1: DGT Deployment and Analysis for Metals in Water

1. Sampler Preparation and Handling:

-

Store DGT devices in a refrigerator (4°C) in sealed plastic bags containing a few drops of 0.01 M NaNO₃ to maintain hydration.

-

Handle DGT devices only with clean, powder-free gloves.

-

Do not touch the white filter membrane on the face of the sampler.

2. Deployment:

-

Record the start time and date of deployment.

-

Measure and record the water temperature. If the temperature is expected to fluctuate significantly, use a data logger to record the temperature throughout the deployment period.

-

Secure the DGT device in a holder or attach it to a deployment line.

-

Immerse the DGT device in the water body, ensuring the white filter face is fully submerged and, if possible, in a location with some water flow to minimize the diffusive boundary layer.

-

Typical deployment times range from 24 hours to several weeks, depending on the expected analyte concentrations.

3. Retrieval:

-

Record the end time and date of deployment.

-

Retrieve the DGT device, taking care not to touch the filter membrane.

-

Rinse the sampler with deionized water to remove any attached debris.

-

Place the DGT device in a clean, labeled plastic bag and store it in a refrigerator until analysis.

4. Elution and Analysis:

-

Disassemble the DGT device by carefully removing the cap.

-

Peel off the filter membrane and the diffusive gel to expose the resin gel.

-

Transfer the resin gel to a clean sample tube (e.g., a microcentrifuge tube).

-

Add a known volume of a suitable eluent (e.g., 1 M HNO₃ for most metals). A common procedure is to add 1 mL of 1 M HNO₃ and leave for 24 hours.

-

After elution, analyze the eluate for the target metals using an appropriate analytical technique such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

-

Calculate the mass of the analyte accumulated in the binding layer and then use the DGT equation to determine the time-weighted average concentration in the water.

Protocol 2: DGT Deployment and Analysis for Organic Pollutants in Water

1. Sampler Preparation and Handling:

-

Select the appropriate binding phase for the target organic compounds (e.g., HLB for a broad range of polar and non-polar compounds).

-

Assemble the DGT device in a clean environment, wearing powder-free gloves.

-

Store the assembled samplers in a clean, airtight container, refrigerated if necessary, until deployment.

2. Deployment:

-

Follow the same deployment procedures as for metals (Protocol 1, step 2).

-

Consider the hydrophobicity of the target compounds, as highly hydrophobic compounds may have a lag phase before reaching a steady diffusion rate. Longer deployment times may be necessary for such compounds.

3. Retrieval:

-

Follow the same retrieval procedures as for metals (Protocol 1, step 3).

4. Elution and Analysis:

-

Disassemble the DGT device and carefully retrieve the binding gel.

-

Place the binding gel in a glass vial.

-

Add a known volume of a suitable organic solvent (e.g., acetonitrile or methanol) for elution.

-

Use ultrasonication to facilitate the extraction of the analytes from the binding gel.

-

Analyze the solvent extract using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Calculate the time-weighted average concentration using the DGT equation, taking into account the diffusion coefficients of the specific organic compounds.

Protocol 3: DGT Deployment and Analysis in Sediments

1. Sampler Preparation:

-

Use probe-type DGT devices specifically designed for sediment deployment.

-

Prepare the samplers as described in the protocols for water, ensuring the gels are deoxygenated if redox-sensitive species are of interest.

2. Deployment:

-

Carefully insert the DGT probe into the sediment to the desired depth.

-

Ensure good contact between the sampler window and the sediment, avoiding the creation of air pockets.

-

Deployment times in sediments are typically shorter than in water (e.g., 24-48 hours) due to the slower diffusion rates.

3. Retrieval:

-

Carefully remove the DGT probe from the sediment.

-

Rinse the probe surface with deionized water to remove adhering sediment particles.

-

Disassemble the probe and retrieve the binding gel.

4. Analysis:

-

For high-resolution two-dimensional analysis, the resin gel can be sliced, and each slice analyzed separately.

-

Alternatively, the entire resin gel can be eluted and analyzed as described in the protocols for water to obtain an average concentration over the sampler window.

Visualizing DGT Principles and Workflows

The following diagrams, created using the DOT language, illustrate the fundamental principles and workflows of the DGT technique.

Caption: The fundamental principle of DGT operation.

Caption: A generalized workflow for DGT-based environmental monitoring.

Caption: The logical pathway from bulk concentration to calculated TWA.

Conclusion

The Diffusive Gradients in Thin-films technique offers a robust and versatile platform for modern environmental monitoring. Its ability to provide time-weighted average concentrations of labile species in-situ addresses the inherent limitations of traditional grab sampling, leading to more accurate and relevant environmental assessments. For researchers, scientists, and drug development professionals, understanding and implementing DGT can provide higher quality data for environmental impact studies, risk assessments, and the evaluation of the environmental fate of pharmaceutical compounds. By following standardized and detailed protocols, the advantages of DGT can be fully realized, contributing to a more comprehensive understanding of our complex environmental systems.

References

- 1. hess.copernicus.org [hess.copernicus.org]

- 2. HESS - Comparison of sampling methodologies for nutrient monitoring in streams: uncertainties, costs and implications for mitigation [hess.copernicus.org]

- 3. researchgate.net [researchgate.net]

- 4. Comparative study of grab, DGT, and bryophyte sampling as monitoring program for quality management: case of arsenic in freshwater - PMC [pmc.ncbi.nlm.nih.gov]

- 5. usgs.gov [usgs.gov]

Limitations of Diffusive Gradient in Thin Films (DGT): An In-depth Technical Guide

The Diffusive Gradient in Thin Films (DGT) technique is a passive sampling method that provides time-weighted average concentrations of labile species in various environmental matrices. Its ability to mimic the diffusive transport processes that govern bioavailability has made it a valuable tool for researchers, scientists, and drug development professionals. However, like any analytical technique, DGT has its limitations. A thorough understanding of these constraints is crucial for accurate data interpretation and the design of robust experimental studies. This guide provides a comprehensive overview of the core limitations of the DGT technique, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

The Diffusive Boundary Layer (DBL)

The formation of a diffusive boundary layer (DBL) at the interface between the DGT device and the bulk solution is an inherent characteristic of the technique. This unstirred layer of water adds to the diffusion path length of the analyte, potentially leading to an underestimation of the bulk concentration, especially in quiescent or low-flow conditions.

Quantitative Impact of the DBL

The thickness of the DBL is influenced by the hydrodynamic conditions of the deployment environment. In well-stirred solutions, the DBL is minimal and its effect is often negligible. However, in calm waters or saturated soils, the DBL can become significant. The error introduced by the DBL can be corrected for by using DGT devices with different diffusive gel thicknesses and extrapolating to a zero gel thickness. In some instances of extreme low flow, the error from not accounting for the DBL may be lower than the analytical error.

| Condition | DBL Thickness (typical) | Potential Impact on Measured Concentration |

| Vigorous stirring/high flow | < 0.1 mm | Negligible (<5% underestimation) |

| Slow stirring/low flow | 0.1 - 1 mm | Significant underestimation possible |

| Quiescent | > 1 mm | Substantial underestimation |

Experimental Protocol for DBL Correction

A common method to determine and correct for the DBL involves the deployment of multiple DGT devices with varying diffusive gel thicknesses.

Objective: To determine the thickness of the diffusive boundary layer and correct the DGT-measured concentration for its effect.

Materials:

-

At least three sets of DGT devices with different diffusive gel thicknesses (e.g., 0.4 mm, 0.8 mm, 1.2 mm).

-

A controlled environment with the desired hydrodynamic conditions (e.g., a stirred tank or a flow-through system).

-

Standard solutions of the analyte of interest.

-

Analytical instrumentation for the quantification of the analyte (e.g., ICP-MS for metals).

Procedure:

-

Prepare the DGT devices with varying diffusive gel thicknesses according to standard procedures.

-

Deploy the sets of DGT devices simultaneously in the experimental system containing a known concentration of the analyte.

-

Retrieve the DGT devices after a predetermined deployment time.

-

Elute the analyte from the resin layer of each device using an appropriate eluent.

-

Measure the concentration of the analyte in the eluate.

-

Calculate the mass of analyte accumulated (M) in each DGT device.

-

Plot 1/M versus the diffusive layer thickness (Δg).

-

The x-intercept of the resulting linear regression will be equal to the negative of the DBL thickness (δ).

-

The corrected DGT concentration can then be calculated using the following equation:

CDGT = M(Δg + δ) / (D * A * t)

where:

-

CDGT is the corrected DGT-measured concentration

-

M is the mass of accumulated analyte

-

Δg is the thickness of the diffusive gel and filter membrane

-

δ is the thickness of the diffusive boundary layer

-

D is the diffusion coefficient of the analyte

-

A is the exposure area of the DGT device

-

t is the deployment time

-

Visualization of DBL Formation and Impact

Influence of pH

The pH of the deployment medium can significantly impact the performance of DGT devices, primarily by affecting the binding efficiency of the resin and the speciation of the target analyte.

Quantitative Effects of pH

The most commonly used resin for metal analysis, Chelex-100, has an effective pH range for most divalent metals of approximately 5 to 9. For copper, this range is broader, extending from approximately 2 to 11. Outside of these ranges, the binding efficiency of the resin can be compromised, leading to inaccurate measurements.

| Resin Type | Analyte | Optimal pH Range | Effect Outside Optimal Range |

| Chelex-100 | Most divalent metals | 5.0 - 9.0 | Below pH 5, reduced binding capacity. Above pH 9, resin swelling. |

| Chelex-100 | Copper | ~2.0 - 11.0 | |

| Zirconium Oxide | Phosphate, Arsenate | 4.0 - 8.5 | Reduced binding at very low or high pH. |

| Ferrihydrite | Phosphate, Arsenate | 4.0 - 7.0 | Dissolution at low pH, reduced binding at high pH. |

Experimental Protocol for pH Validation

Objective: To determine the effective pH range for a specific DGT resin-analyte combination.

Materials:

-

DGT devices with the resin of interest.

-

A series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).

-

Standard solutions of the analyte.

-

pH meter and probes.

-

Analytical instrumentation for analyte quantification.

Procedure:

-

Prepare a series of buffer solutions with adjusted pH values. The choice of buffer should be appropriate to avoid complexation with the target analyte.

-

Spike each buffer solution with a known concentration of the analyte.

-

Deploy DGT devices in each of the prepared solutions.

-

Maintain a constant temperature and stirring rate throughout the deployment.

-

Retrieve the DGT devices after a set deployment time.

-

Elute the analyte from the resin and measure its concentration.

-

Calculate the DGT-measured concentration (CDGT) for each pH value.

-

Plot the ratio of CDGT to the known solution concentration (Csolution) as a function of pH.

-

The effective pH range is the range where this ratio is close to 1 (typically within ±15%).

Impact of Ionic Strength

The ionic strength of the sample matrix can influence DGT measurements through several mechanisms, including electrostatic effects at the gel-solution interface and competition for binding sites on the resin.

Quantitative Effects of Ionic Strength

In very low ionic strength waters (<0.01 M), the use of agarose-based diffusive gels can lead to an overestimation of divalent and trivalent cations due to a negative charge on the gel. Conversely, anions may be underestimated. For some resin-analyte systems, high ionic strength can lead to increased competition for binding sites, reducing the uptake of the target analyte. For instance, the performance of a selective DGT for Strontium (Sr) and Lead (Pb) was found to be affected at very low (<0.001 mol L-1) and very high (>0.1 mol L-1) ionic strengths[1].

| Ionic Strength (M) | Effect on DGT Measurement (with Agarose Gel) |

| < 0.01 | Overestimation of divalent and trivalent cations, underestimation of anions. |

| 0.01 - 0.1 | Generally reliable measurements for most analytes. |

| > 0.1 | Potential for competing ion effects, depending on the resin and analyte. |

Experimental Protocol for Ionic Strength Evaluation

Objective: To assess the influence of ionic strength on the performance of a DGT device.

Materials:

-

DGT devices.

-

A series of solutions with varying ionic strengths, prepared using a non-interfering salt (e.g., NaNO3).

-

Standard solution of the target analyte.

-

Conductivity meter.

-

Analytical instrumentation for analyte quantification.

Procedure:

-

Prepare a series of solutions with a range of ionic strengths (e.g., from 0.001 M to 1 M NaNO3).

-

Spike each solution with a known concentration of the analyte.

-

Verify the ionic strength of each solution using a conductivity meter.

-

Deploy DGT devices in each solution under constant temperature and stirring conditions.

-

Retrieve the DGT devices after a specified deployment time.

-

Elute the analyte and measure its concentration.

-

Calculate the DGT-measured concentration (CDGT) for each ionic strength.

-

Plot the ratio of CDGT to the known solution concentration (Csolution) against ionic strength.

-

Determine the range of ionic strength over which the DGT measurement is accurate and reliable.

Visualization of pH and Ionic Strength Interplay

Competing Ions and Matrix Effects

The presence of high concentrations of non-target ions can interfere with the measurement of the analyte of interest by competing for binding sites on the resin. This is particularly relevant in complex matrices such as seawater or industrial effluents.

Quantitative Data on Competing Ion Effects

The extent of interference from competing ions is dependent on the selectivity of the binding resin. For example, Chelex-100 has a high affinity for transition metals over alkali and alkaline earth metals. However, at very high concentrations, even weakly binding ions can significantly impact the uptake of target analytes.

| Competing Ion | Target Analyte | Resin | Concentration of Competing Ion | Observed Effect |

| Ca2+, Mg2+ | Trace Metals | Chelex-100 | High (e.g., seawater levels) | Minimal for most trace metals, but can be significant for some. |

| Na+, K+ | Cs+ | AMP-DGT | 100 mg L-1 | >15% reduction in Cs+ uptake[2]. |

Experimental Protocol for Assessing Competing Ion Effects

Objective: To evaluate the impact of competing ions on the DGT measurement of a specific analyte.

Materials:

-

DGT devices.

-

Standard solution of the target analyte.

-

Solutions of potential competing ions at various concentrations.

-

Analytical instrumentation for analyte quantification.

Procedure:

-

Prepare a series of solutions containing a fixed concentration of the target analyte and varying concentrations of the competing ion.

-

Deploy DGT devices in each solution under controlled conditions.

-

Retrieve the devices after a set time, elute the analyte, and measure its concentration.

-

Calculate the DGT-measured concentration (CDGT) for each concentration of the competing ion.

-

Plot the CDGT as a function of the competing ion concentration to determine the threshold at which interference becomes significant.

Biofouling

During prolonged deployments in natural waters, the surface of the DGT device can become colonized by microorganisms, forming a biofilm. This biofouling layer can act as an additional diffusion barrier, retarding the transport of analytes to the diffusive gel and leading to an underestimation of their concentrations. The effect of biofilms can become problematic after approximately 10 days of deployment[3].

Quantitative Impact of Biofouling

The impact of biofouling is highly variable and depends on the specific environmental conditions, such as nutrient levels, light availability, and temperature. In some cases, the biofilm can also actively accumulate or release the analyte, further complicating the interpretation of DGT data. Studies have shown that a thick biofilm can significantly bias the accumulation of elements like Zn, Ni, and Cd[3].

Mitigation Strategies and Experimental Considerations

To minimize the effects of biofouling, several strategies can be employed:

-

Shorter deployment times: Limiting the deployment duration can prevent the establishment of a significant biofilm.

-

Use of protective membranes: An additional outer membrane, such as a polycarbonate membrane, can help to reduce the rate of biofilm formation on the DGT surface[3].

-

Pre-treatment of membranes: In some cases, pre-treating the filter membrane with biocides has been explored to inhibit microbial growth.

Experimental Protocol for Biofouling Assessment:

Objective: To assess the impact of biofouling on DGT measurements in a specific environment.

Materials:

-

A set of DGT devices.

-

A deployment setup in the target environment.

-

Microscopy equipment for biofilm characterization.

-

Analytical instrumentation for analyte quantification.

Procedure:

-

Deploy multiple DGT devices in the field for varying durations (e.g., 3, 7, 14, and 21 days).

-

Upon retrieval, carefully inspect the surface of the devices for visible biofilm formation.

-

For a subset of devices, characterize the biofilm using microscopy to assess its thickness and composition.

-

For the remaining devices, elute and analyze the target analyte.

-

Compare the DGT-measured concentrations at different deployment times to identify the onset and magnitude of the biofouling effect.

General Experimental Workflow for DGT Performance Validation

Conclusion

The DGT technique offers a powerful approach for the in-situ measurement of labile species. However, a comprehensive understanding of its limitations is paramount for its effective application and the generation of reliable data. By carefully considering the potential impacts of the diffusive boundary layer, pH, ionic strength, competing ions, and biofouling, and by employing appropriate validation and correction procedures, researchers can harness the full potential of DGT in their scientific endeavors. The experimental protocols and data presented in this guide provide a framework for identifying and addressing these limitations, thereby ensuring the accuracy and robustness of DGT-based measurements.

References

A Beginner's Technical Guide to Diffusive Gradients in Thin-Films (DGT) for Environmental Science

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Diffusive Gradients in Thin-films (DGT) passive sampling technique, tailored for individuals new to this methodology in the environmental sciences. DGT is a robust in-situ method for measuring the time-weighted average concentrations of a wide range of dissolved analytes in various environmental compartments, including water, soil, and sediment.[1][2] This technique is particularly valuable as it measures labile species, which are generally considered more bioavailable than total concentrations.[1]

Core Principles of DGT Technology

The DGT technique is founded on the principles of molecular diffusion.[3] A DGT device consists of a plastic housing containing a binding layer that has a high affinity for the target analyte(s), a diffusive gel of a known thickness, and a protective filter membrane.[1][4] When deployed, a concentration gradient is established between the bulk solution (e.g., water or soil porewater) and the binding layer, which acts as a zero-sink, continuously removing the analyte from the diffusive gel.[2][3] This controlled diffusion process allows for the calculation of the time-weighted average concentration of the analyte in the deployment medium based on Fick's first law of diffusion.[5]

The mass of the analyte accumulated by the binding layer over a known deployment time, along with the diffusion coefficient of the analyte in the gel and the dimensions of the diffusive layer, are used to calculate the concentration.[6]

Components of a DGT Sampler

A standard DGT device for aqueous sampling is comprised of the following components, assembled in a layered configuration within a plastic holder:[1][4]

| Component | Material | Function |

| DGT Piston and Cap | Plastic | Houses and seals the gel layers and filter membrane. |

| Binding Gel | Typically a polyacrylamide gel containing a binding agent (e.g., Chelex-100 for cationic metals, ferrihydrite for phosphate). | Selectively accumulates and immobilizes the target analytes. |

| Diffusive Gel | Agarose cross-linked polyacrylamide (APA) gel. | Controls the rate of diffusion of the analyte from the environment to the binding layer. |

| Filter Membrane | Polyethersulfone or cellulose nitrate. | Allows dissolved analytes to pass through while excluding particles. |

Experimental Protocols

Preparation of DGT Gels (for Trace Metal Analysis with Chelex-100)

Note: For many applications, pre-made gels and assembled this compound can be purchased from suppliers like DGT Research. However, for customized applications, gels can be prepared in the laboratory.

Diffusive Gel (Agarose Cross-linked Polyacrylamide - APA):

-

Stock Solution Preparation: Prepare a stock solution containing acrylamide and a cross-linker in deionized water.

-

Casting: Add a polymerization initiator (e.g., ammonium persulfate) and a catalyst (e.g., TEMED) to the stock solution. Immediately cast the solution between two glass plates separated by a spacer of the desired thickness (typically 0.4 mm or 0.8 mm).

-

Polymerization: Allow the gel to polymerize completely.

-

Hydration and Storage: After polymerization, hydrate the gel in deionized water and then store it in a 0.01 M NaNO₃ solution to maintain its structure and prevent contamination.

Binding Gel (Chelex-100):

-

Resin Preparation: Wash Chelex-100 resin (a chelating ion-exchange resin) with deionized water to remove any impurities.

-

Gel Solution: Prepare a gel solution similar to the diffusive gel.

-

Incorporation of Resin: Suspend the prepared Chelex-100 resin in the gel solution before adding the polymerization initiator and catalyst.

-

Casting and Polymerization: Cast the resin-containing solution between glass plates and allow it to polymerize.

-

Hydration and Storage: Hydrate the binding gel in deionized water and store it refrigerated until use.

DGT Sampler Assembly

-

On a clean surface, place the DGT piston.

-

Carefully place a disc of the binding gel onto the piston.

-

Place a disc of the diffusive gel directly on top of the binding gel.

-

Cover the diffusive gel with a filter membrane.

-

Securely press the DGT cap over the assembled layers onto the piston.

Deployment and Retrieval

For Water:

-

Record the start time and date of deployment.

-

Mount the assembled DGT device in a suitable holder and deploy it in the water body of interest, ensuring the sampler's window is fully submerged.

-

Record the water temperature at the start of the deployment.

-

After the desired deployment period (typically 1 to 4 days, but can be longer for very low concentrations), retrieve the sampler.[7]

-

Record the end time and date, and the water temperature.

-